REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1[CH:6]=[CH:7][C:8]2[O:14][C:12](=[O:13])[NH:11][C:9]=2[CH:10]=1.[Cl:15][CH2:16][CH2:17][C:18](Cl)=[O:19]>CN(C)C=O>[Cl:15][CH2:16][CH2:17][C:18]([C:6]1[CH:5]=[CH:10][C:9]2[NH:11][C:12](=[O:13])[O:14][C:8]=2[CH:7]=1)=[O:19] |f:0.1.2.3|
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Name
|
|
Quantity
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56.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)NC(=O)O2
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
|
Details
|
stirring until it
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
STIRRING
|
Details
|
stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
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Details
|
This mixture is maintained in an oil bath at 80°-85° C. for approximately 2 hours 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
ADDITION
|
Details
|
the reaction mixture is poured into ice-cold water
|
Type
|
WASH
|
Details
|
washed with water to neutrality
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized in ethanol
|
Name
|
|
Type
|
|
Smiles
|
ClCCC(=O)C1=CC2=C(NC(O2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |